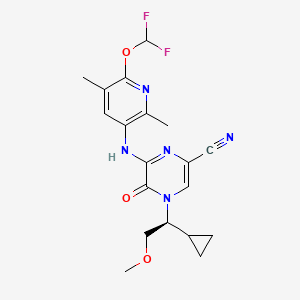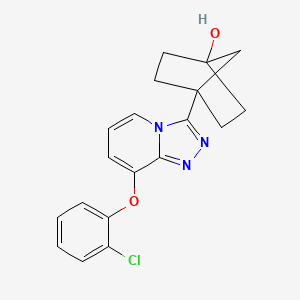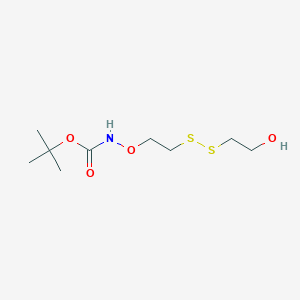
Boc-aminooxy-ethyl-SS-propanol
Descripción general
Descripción
Boc-aminooxy-ethyl-SS-propanol is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a Boc-protected aminooxy group, which can be deprotected under mild acidic conditions to react with aldehyde or ketone groups, forming a stable oxime linkage. The disulfide bond in the compound can be cleaved by reduction .
Mecanismo De Acción
Target of Action
Boc-aminooxy-ethyl-SS-propanol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached .
Mode of Action
The compound contains a Boc protected aminooxy group . This protected aminooxy can be deprotected under mild acidic conditions and can then be reacted with an aldehyde or ketone group to form a stable oxime linkage . The disulfide bond in the compound can be cleaved by reduction .
Biochemical Pathways
The compound plays a crucial role in the formation of ADCs . These conjugates are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The compound, acting as a linker, enables the cytotoxin to be delivered directly to the target cells, thereby enhancing the efficacy of the drug and reducing side effects .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADCs it helps to form . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these ADCs, and hence the bioavailability of the drug, are influenced by factors such as the nature of the antibody, the cytotoxin, and the linker, as well as the conditions under which the ADC is administered .
Result of Action
The result of the action of this compound is the formation of ADCs . These ADCs are designed to deliver cytotoxins directly to target cells, thereby enhancing the efficacy of the drug and reducing side effects .
Action Environment
The action of this compound, and hence the efficacy and stability of the ADCs it helps to form, can be influenced by various environmental factors . These may include the pH and temperature of the environment, as well as the presence of reducing agents that can cleave the disulfide bond in the compound .
Análisis Bioquímico
Biochemical Properties
Boc-aminooxy-ethyl-SS-propanol plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of ADCs . ADCs, which are comprised of an antibody attached to a cytotoxin through a linker like this compound, can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the formation of ADCs . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The exact mechanism of action depends on the specific ADC and the target cells.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of ADCs It can interact with various enzymes and cofactors during these processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-aminooxy-ethyl-SS-propanol involves multiple steps:
Protection of the aminooxy group: The aminooxy group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Formation of the ethyl linker: The protected aminooxy group is then linked to an ethyl chain.
Incorporation of the disulfide bond: The ethyl chain is further modified to introduce a disulfide bond, which can be cleaved under reducing conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.
Optimization of reaction conditions: Reaction conditions are optimized to maximize yield and purity.
Scale-up of the final product: The final product is synthesized in large batches, followed by purification and quality control
Análisis De Reacciones Químicas
Types of Reactions
Boc-aminooxy-ethyl-SS-propanol undergoes several types of reactions:
Deprotection: The Boc group can be removed under mild acidic conditions.
Oxime formation: The deprotected aminooxy group reacts with aldehyde or ketone groups to form a stable oxime linkage.
Reduction: The disulfide bond can be cleaved by reducing agents.
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid are used to remove the Boc group.
Oxime formation: Aldehydes or ketones are used as reactants, often in the presence of a catalyst.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used to cleave the disulfide bond
Major Products Formed
Deprotected aminooxy compound: Formed after Boc group removal.
Oxime-linked compound: Formed after reaction with aldehyde or ketone.
Reduced compound: Formed after cleavage of the disulfide bond
Aplicaciones Científicas De Investigación
Boc-aminooxy-ethyl-SS-propanol is widely used in scientific research, particularly in the synthesis of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions and modifications.
Medicine: Used in the development of targeted drug delivery systems.
Industry: Employed in the production of specialized chemicals and materials .
Comparación Con Compuestos Similares
Boc-aminooxy-ethyl-SS-propanol is unique due to its combination of a Boc-protected aminooxy group and a cleavable disulfide bond. Similar compounds include:
Boc-aminooxy-ethyl-SS-ethanol: Similar structure but with an ethanol linker.
Boc-aminooxy-ethyl-SS-butane: Similar structure but with a butane linker.
Boc-aminooxy-ethyl-SS-methane: Similar structure but with a methane linker.
These compounds share similar properties but differ in the length and type of the linker, affecting their reactivity and applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJVBSKVTYVXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCSSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



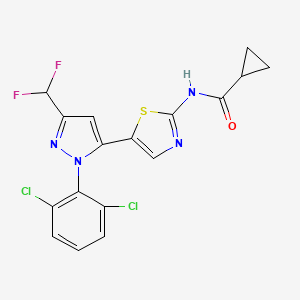
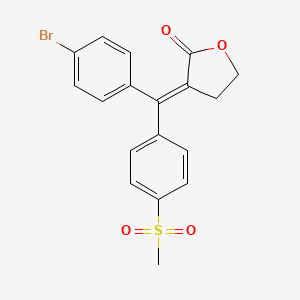
![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride](/img/structure/B606234.png)
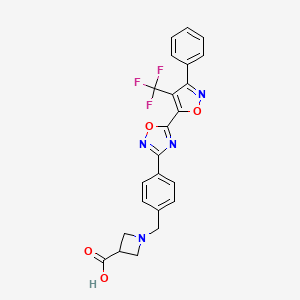
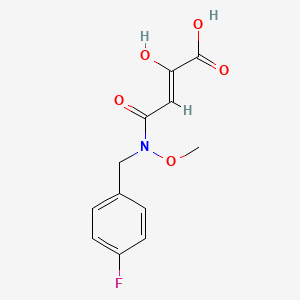
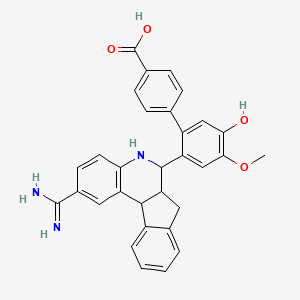

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
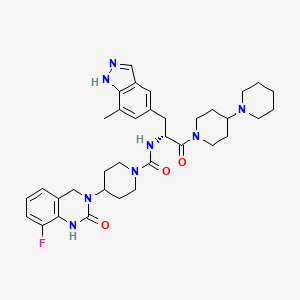
![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)
